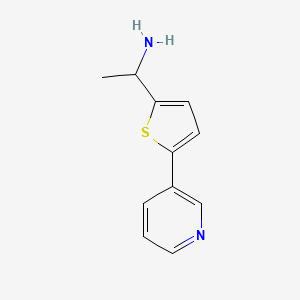![molecular formula C13H18ClN B1473722 4-[(E)-2-phenylethenyl]piperidine hydrochloride CAS No. 304859-34-5](/img/structure/B1473722.png)
4-[(E)-2-phenylethenyl]piperidine hydrochloride
説明
Synthesis Analysis
The synthesis of 4-hydroxypiperidine has been reported . It participates in the synthesis of 4-(4’-hydroxypiperidino)-4-phenylcyclohexanol . The use of zinc/acetic acid enables a simple, inexpensive, and mild reduction of N-acyl-2,3-dihydro-4-pyridones to various racemic or enantiopure 4-piperidones .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Chemical Reactions Analysis
4-Hydroxypiperidine hydrochloride is suitable for use in the Ugi-multi component reaction (MCR) to study the use of miniaturised-synthesis and Total Analysis System (mSYNTAS) in solution phase synthesis and on-line analysis of Ugi-MCRs . It may be used in the synthesis of acetic acid-piperidine-4-yl ester .
科学的研究の応用
Structural Characterization and Synthesis Techniques
Crystal and Molecular Structure Analysis : The structural characterization of related piperidine compounds, like 4-piperidinecarboxylic acid hydrochloride, reveals insights into their molecular configuration, crystallography, and interactions. Such studies employ techniques like X-ray diffraction, FTIR spectroscopy, and computational calculations to understand the compound's conformation and bonding properties, potentially guiding the synthesis and modification of 4-[(E)-2-phenylethenyl]piperidine hydrochloride derivatives for specific applications (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Microwave-Assisted Synthesis : Research into piperidine derivatives includes the development of efficient synthesis methods, such as microwave-assisted reactions, to produce compounds with potential antibacterial activity. This method highlights the versatility of piperidine structures for creating pharmacologically active molecules, including analogs of 4-[(E)-2-phenylethenyl]piperidine hydrochloride (Merugu, Ramesh, & Sreenivasulu, 2010).
Biological Activity and Pharmaceutical Potential
Antibacterial Activity : Piperidine derivatives, including those structurally related to 4-[(E)-2-phenylethenyl]piperidine hydrochloride, have been evaluated for their antibacterial properties. Through synthetic modifications, researchers have identified compounds with significant activity against various bacterial strains, indicating the potential for developing new antimicrobial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Bioactivity Against Cancer Cells : Specific piperidine hydrochloride derivatives have been investigated for their bioactivity, including effects on cellular growth inhibition in cancer cells. These studies provide a foundation for exploring 4-[(E)-2-phenylethenyl]piperidine hydrochloride and its derivatives in cancer research, aiming to identify novel therapeutic agents (Wang et al., 2009).
Safety And Hazards
The safety data sheet for piperidine indicates that it is classified as a flammable liquid and vapor, and it can be harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . It is also harmful to aquatic life . Therefore, appropriate safety measures should be taken when handling this compound.
将来の方向性
Piperidine derivatives have been found to have significant potential in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
特性
IUPAC Name |
4-[(E)-2-phenylethenyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N.ClH/c1-2-4-12(5-3-1)6-7-13-8-10-14-11-9-13;/h1-7,13-14H,8-11H2;1H/b7-6+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGBDRCHMUITCA-UHDJGPCESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C=CC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNCCC1/C=C/C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-2-phenylethenyl]piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3-(3-Amino-propoxy)-phenyl]-acetic acid methyl ester hydrochloride](/img/structure/B1473639.png)
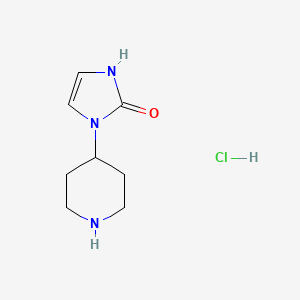
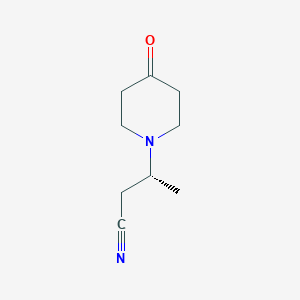
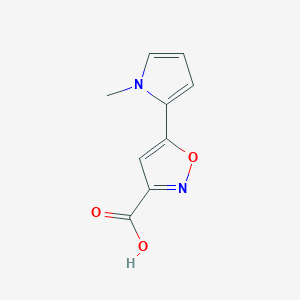
![tert-butyl 5-(pyrimidin-2-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1473647.png)
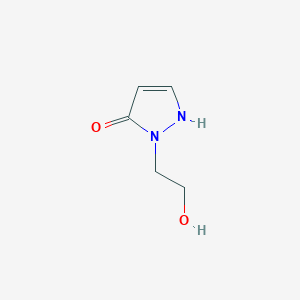
![[trans-4-(Aminomethyl)cyclohexyl][(methylethyl)sulfonyl]amine](/img/structure/B1473651.png)
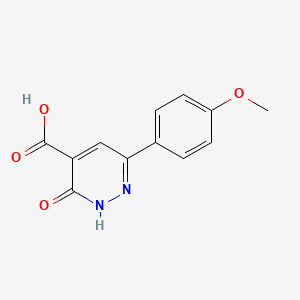
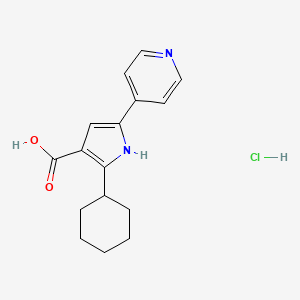


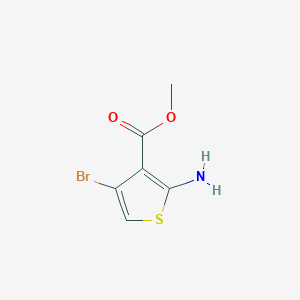
![2-Amino-4-[4-(cyclopropylmethoxy)phenyl]-6-sulfanyl-3,5-pyridinedicarbonitrile](/img/structure/B1473660.png)
